Mob Protecting Group: Complete Removal Under Mild TFA-Based Cocktails vs. Harsh Deprotection of Benzyl Analogs
The 4-methoxybenzyl (Mob) group on selenocysteine, as present in Boc-D-Sec(Mob)-OH, is completely removed using a gentle and mild deprotection cocktail consisting of TFA/TES/thioanisole (96:2:2) incubated for 4 hours at 40 °C [1]. In contrast, the benzyl (Bzl) protecting group on selenocysteine is robust to these and other mild deprotection conditions (e.g., DTNP without thioanisole) and requires harsher, more toxic reagents for its removal [2].
| Evidence Dimension | Protecting Group Lability (Removal Efficiency) |
|---|---|
| Target Compound Data | Complete deprotection of Sec(Mob) after 4 hours at 40 °C |
| Comparator Or Baseline | Sec(Bzl) remains robust to DTNP in absence of thioanisole; requires harsh reagents |
| Quantified Difference | Sec(Mob) is 'extremely labile' to DTNP conditions; Sec(Bzl) is 'robust' under the same conditions |
| Conditions | TFA/TES/thioanisole (96:2:2), 40 °C, 4 hours [1]; DTNP with or without thioanisole [2] |
Why This Matters
This allows for a simple 'one-pot' deprotection protocol that minimizes purification steps and avoids the use of toxic reagents, significantly improving the overall yield and purity of the final selenopeptide product compared to workflows using benzyl-protected Sec.
- [1] Harris K, et al. Facile removal of 4-methoxybenzyl protecting group from selenocysteine. J Pept Sci. 2019 Aug 13;25(10):e3209. doi: 10.1002/psc.3209. View Source
- [2] Cotterill A, et al. The use of 2,2′-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. J Pept Sci. 2012 Mar;18(3):155-162. doi: 10.1002/psc.1430. View Source
